2,4-Dichloro-N-methylaniline CAS number and registry information
2,4-Dichloro-N-methylaniline CAS number and registry information
This guide provides a comprehensive technical overview of 2,4-Dichloro-N-methylaniline, tailored for researchers, scientists, and professionals in drug development. It delves into its core chemical identity, properties, synthesis, analytical validation, and safety protocols, grounding all information in authoritative data.
Core Compound Identification and Registry Information
2,4-Dichloro-N-methylaniline is a disubstituted aniline, a class of compounds that serve as versatile intermediates in organic synthesis. The presence of chlorine atoms and a methyl group on the aniline ring structure imparts specific reactivity and physical properties, making it a valuable precursor in various synthetic pathways.
Its primary and universally recognized identifier is its CAS (Chemical Abstracts Service) Registry Number.
This unique numerical identifier is assigned to this specific chemical substance, ensuring unambiguous identification in global databases, regulatory submissions, and scientific literature.
Key Registry Identifiers:
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Synonyms : N-Methyl-2,4-dichloroaniline, N1-METHYL-2,4-DICHLOROANILINE[2][5][6]
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InChI Key : DDBLVMDBBKQXTA-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work. 2,4-Dichloro-N-methylaniline is a solid at room temperature with a relatively low melting point.
| Property | Value | Source(s) |
| Molecular Weight | 176.04 g/mol | [1][2][3][5] |
| Melting Point | 28-32 °C | |
| Assay (Purity) | ≥97% | |
| Appearance | Colorless crystals or solid | [7] |
| InChI | 1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | [5] |
| SMILES | CNc1ccc(Cl)cc1Cl | [2] |
Synthesis Pathway: A Mechanistic Approach
While specific, proprietary synthesis routes may vary, a chemically sound and common approach for preparing 2,4-Dichloro-N-methylaniline involves the controlled chlorination of N-methylaniline. The causality behind this choice is the directing effect of the N-methylamino group, which is an ortho-, para- director, activating the aromatic ring for electrophilic substitution.
The challenge in this synthesis is achieving the desired 2,4-disubstitution pattern while minimizing the formation of other isomers (e.g., 2,6-dichloro) and over-chlorinated products (e.g., 2,4,6-trichloro). This is typically controlled by careful selection of the chlorinating agent and reaction conditions.
Generalized Experimental Protocol
This protocol is a representative workflow based on established principles of aniline chlorination[8][9].
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Reaction Setup : N-methylaniline is dissolved in an inert solvent, such as chlorobenzene or acetic acid, in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. The use of an inert solvent is critical to control the reaction rate and dissipate heat.
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Introduction of Chlorinating Agent : A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂), is added dropwise to the solution at a controlled temperature, often kept low initially to manage the exothermic reaction. The stoichiometry is carefully calculated to favor dichlorination.
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Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion of the starting material to the desired product.
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Workup and Quenching : Upon completion, the reaction mixture is carefully quenched, often by pouring it into water or a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and unreacted chlorinating agent.
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Extraction and Isolation : The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
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Purification : The resulting crude product is purified, typically by column chromatography on silica gel or by recrystallization, to isolate 2,4-Dichloro-N-methylaniline with high purity.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 2,4-Dichloro-N-methylaniline.
Analytical Validation and Quality Control
To ensure the identity and purity of synthesized or purchased 2,4-Dichloro-N-methylaniline, a multi-step analytical validation is required. This process provides a self-validating system, where orthogonal methods confirm the same result. Commercial suppliers often provide a Certificate of Analysis (COA) detailing the results of such tests[4].
Standard Analytical Workflow
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Structural Confirmation (NMR Spectroscopy) : Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is the gold standard for confirming the chemical structure. The proton NMR will show characteristic shifts for the methyl protons, the N-H proton, and the aromatic protons, with coupling patterns that confirm the 1,2,4-substitution on the benzene ring.
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Purity Assessment (Chromatography) :
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Gas Chromatography-Mass Spectrometry (GC-MS) : This technique separates volatile impurities and provides a mass spectrum of the main component. The molecular ion peak (m/z) should correspond to the molecular weight of the compound (176.04), and the fragmentation pattern serves as a fingerprint for identification.
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High-Performance Liquid Chromatography (HPLC) : HPLC with a UV detector is used to determine purity with high accuracy by measuring the area percentage of the main peak relative to any impurities.
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Identity Confirmation (Mass Spectrometry) : High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion[5].
Analytical Workflow Diagram
Caption: A multi-technique workflow for the analytical validation of the compound.
Applications in Research and Development
2,4-Dichloro-N-methylaniline is primarily used for research purposes[1]. As a substituted aniline, it serves as a key building block or intermediate in the synthesis of more complex molecules. Related chloroaniline structures are crucial precursors in several industries:
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Pharmaceuticals : Aniline derivatives are foundational in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including agents for cancer therapy[10][11]. The specific substitution pattern of 2,4-Dichloro-N-methylaniline makes it a candidate for creating targeted molecular scaffolds.
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Agrochemicals : Chloroanilines are precursors for herbicides and fungicides[10][12]. The chlorine atoms can enhance the biological activity and environmental persistence of the final product.
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Dyes and Pigments : The aniline core is central to many azo dyes and other colorants[11][12].
Its use in proteomics research suggests it may be employed in the development of chemical probes, labeling agents, or as a fragment in fragment-based drug discovery[1].
Safety, Handling, and Toxicology
2,4-Dichloro-N-methylaniline is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
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Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed[5].
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Skin Sensitization (Category 1) : H317 - May cause an allergic skin reaction[5].
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Serious Eye Damage (Category 1) : H318 - Causes serious eye damage[5].
The signal word for this chemical is "Danger"[5].
Handling and Personal Protective Equipment (PPE)
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Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment :
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Eye Protection : Chemical safety goggles and a face shield are mandatory.
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Hand Protection : Wear appropriate chemical-resistant gloves.
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Body Protection : A lab coat should be worn.
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Handling : Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area[13][14].
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[14].
This compound is classified as a Dangerous Good for transport, which may incur additional shipping charges and require special packaging[1].
References
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2,4-Dichloro-N-methylaniline | CAS 35113-88-3 | SCBT. 1
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2,4-DICHLORO-N-METHYLANILINE | CAS 35113-88-3 - Matrix Fine Chemicals. 2
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2,4-Dichloro-N-methylaniline - Amerigo Scientific. 3
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2,4-Dichloro-N-methylaniline 97 35113-88-3 - Sigma-Aldrich.
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2,4-Dichloro-N-methylaniline CAS 35113-88-3 - BIOSYNCE. 4
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2,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800935 - PubChem. 5
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2,4-Dichloro-N-methylaniline 97 35113-88-3 - Sigma-Aldrich.
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2,4-DICHLORO-6-METHYLANILINE | 30273-00-8 - ChemicalBook. 15
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2,4-dichloro-n-methylaniline (C7H7Cl2N) - PubChemLite. 18
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2,4-Dichloro-6-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals. 19
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Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. 11
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